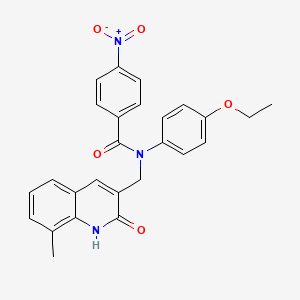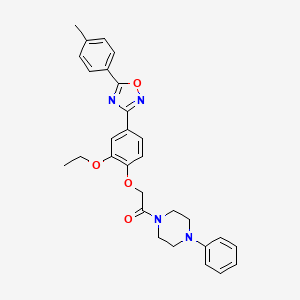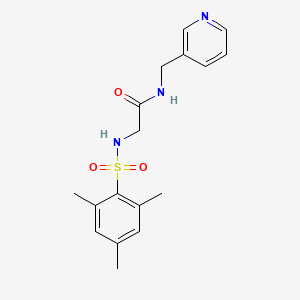
2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide, also known as PTB-OX1, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide's mechanism of action is thought to be through its selective activation of orexin/hypocretin neurons. These neurons are involved in regulating wakefulness, arousal, and cognitive performance. 2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide selectively targets these neurons by binding to the orexin receptor 1 (OX1R), which is primarily expressed in the brain. This binding leads to the activation of OX1R and subsequent activation of orexin/hypocretin neurons.
Biochemical and Physiological Effects:
2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide's activation of orexin/hypocretin neurons leads to various biochemical and physiological effects. These effects include increased arousal and cognitive performance, as well as modulation of various physiological processes such as feeding behavior, energy metabolism, and stress response. 2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide has also been shown to have anticancer effects, as mentioned previously.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide in lab experiments is its high selectivity and potency for the orexin system. This makes it a valuable tool for studying this system and developing orexin-based therapies. However, one limitation of using 2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide is its limited availability and high cost, which can make it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for 2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide research. One direction is to further investigate its potential therapeutic applications, such as in sleep disorders, cognitive impairments, and cancer. Another direction is to develop more selective and potent compounds that target the orexin system. Additionally, 2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide could be used as a tool compound to study the orexin system and its role in various physiological processes. Overall, 2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide has the potential to be a valuable tool in scientific research and drug discovery.
Synthesemethoden
The synthesis of 2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide involves the reaction of 2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzoic acid with p-toluidine in the presence of a coupling reagent. The resulting product is then purified through column chromatography to obtain the final compound. This synthesis method has been reported in the literature and has been used in various studies.
Wissenschaftliche Forschungsanwendungen
2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide has been investigated for its potential application in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide has been shown to selectively activate orexin/hypocretin neurons, which play a crucial role in regulating sleep and wakefulness. This activation can lead to increased arousal and cognitive performance, making 2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide a potential therapeutic agent for sleep disorders and cognitive impairments.
In cancer research, 2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This inhibition is thought to be due to 2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide's ability to target specific proteins involved in cancer cell signaling pathways. This suggests that 2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide could be a potential anticancer agent.
In drug discovery, 2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide has been used as a tool compound to study the orexin system and its potential therapeutic applications. 2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide has been shown to have high selectivity and potency for the orexin system, making it a valuable tool for studying this system and developing orexin-based therapies.
Eigenschaften
IUPAC Name |
2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy]-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-16-7-11-18(12-8-16)25-24(28)20-5-3-4-6-21(20)30-15-22-26-23(27-31-22)17-9-13-19(29-2)14-10-17/h3-14H,15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUFWBDCLPWWNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC3=NC(=NO3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}-N-(4-methylphenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

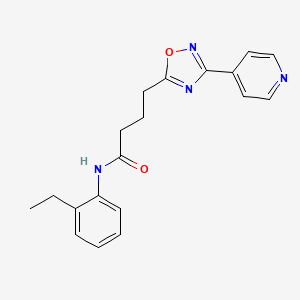






![N-(2-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716443.png)
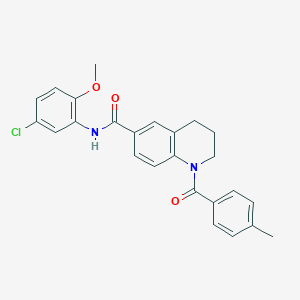
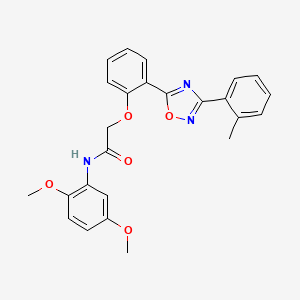
![butyl 4-{5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate](/img/structure/B7716469.png)
